

Application Note and Protocol for the Solid-Phase Synthesis of Tyr-Ala

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Compound of Interest

Compound Name: Tyr-Ala

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This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tyrosyl-Alanine (**Tyr-Ala**) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method offers a robust and efficient means of producing peptides with high purity and yield.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu strategy is favored for its mild reaction conditions and the stability of the final peptide acid. This application note outlines the synthesis of **Tyr-Ala**, a dipeptide with applications in various research areas, including its use as a building block for larger peptides and its potential biological activities. The protocol covers all stages of the synthesis, from resin preparation to final peptide cleavage, purification, and characterization.

Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of **Tyr-Ala**, starting from 1 gram of Fmoc-Ala-Wang resin with a loading capacity of 0.5 mmol/g.

Parameter	Value	Method of Analysis
Starting Resin Loading	0.5 mmol/g	Manufacturer's Specification
Theoretical Yield	139.15 mg	Calculation based on initial resin loading[1]
Crude Peptide Yield	~125 mg	Gravimetric Analysis
Purity (Crude)	>85%	RP-HPLC
Purity (After Purification)	>98%	RP-HPLC
Molecular Weight (Expected)	278.3 g/mol	-
Molecular Weight (Observed)	279.1 [M+H] ⁺	Mass Spectrometry[2]

Experimental Protocol

This protocol details the manual solid-phase synthesis of **Tyr-Ala**.

Materials and Reagents

- Fmoc-Ala-Wang resin (100-200 mesh, loading ~0.5 mmol/g)[3]
- Fmoc-Tyr(tBu)-OH[4]
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, peptide synthesis grade
- N,N'-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)[5]

- DDI Water (H₂O)
- Diethyl ether (cold)
- Solid-phase synthesis vessel with a fritted disc
- Shaker or vortexer
- Nitrogen line
- Centrifuge
- Lyophilizer
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
- Mass Spectrometer

Step 1: Resin Preparation and Swelling

- Weigh 1.0 g of Fmoc-Ala-Wang resin and transfer it to a solid-phase synthesis vessel.
- Add 10 mL of DMF to the resin.
- Swell the resin for 1 hour at room temperature with gentle agitation.^[6]
- After swelling, drain the DMF through the fritted disc.

Step 2: Fmoc Deprotection of Alanine

- To the swollen resin, add 10 mL of 20% (v/v) piperidine in DMF.^[6]
- Agitate the mixture for 3 minutes and then drain the solution.
- Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.^[4]
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 3: Coupling of Fmoc-Tyr(tBu)-OH

- In a separate vial, prepare the coupling solution:
 - Dissolve 3 equivalents of Fmoc-Tyr(tBu)-OH (relative to the resin loading) and 2.9 equivalents of HBTU in a minimal amount of DMF.[\[4\]](#)
 - Add 6 equivalents of DIPEA to the solution and pre-activate for 2-5 minutes.[\[4\]](#)
- Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
- Agitate the reaction mixture for 2 hours at room temperature.
- To ensure the coupling reaction has gone to completion, a Kaiser test can be performed to check for the presence of free primary amines.[\[4\]](#)
- Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Step 4: Final Fmoc Deprotection

- Repeat Step 2 to remove the Fmoc protecting group from the newly coupled Tyrosine residue.
- After the final DMF washes, wash the resin with DCM (3 x 10 mL) to prepare for cleavage.
- Dry the resin under a stream of nitrogen.

Step 5: Cleavage and Deprotection

Caution: TFA is a strong acid and should be handled in a fume hood with appropriate personal protective equipment.[\[5\]](#)

- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 1 g of resin, prepare 10 mL of the cocktail.[\[7\]](#)
- Add the cleavage cocktail to the dried peptidyl-resin.
- Agitate the mixture at room temperature for 2-3 hours.[\[8\]](#)

- Filter the resin and collect the filtrate, which contains the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

- Reduce the volume of the combined filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
- Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude **Tyr-Ala** peptide. A white precipitate should form.[5]
- Centrifuge the mixture to pellet the peptide and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
- Dry the crude peptide pellet under vacuum.

Step 7: Purification and Characterization

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.
- Collect the fractions containing the pure peptide.
- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC. [2]
- Lyophilize the pure fractions to obtain the final **Tyr-Ala** dipeptide as a white powder.

Workflow Diagram

The following diagram illustrates the key stages of the solid-phase synthesis of **Tyr-Ala**.



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Caption: Workflow for the solid-phase synthesis of **Tyr-Ala**.

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